N-(3-Cyano-4,5-diphenylfuran-2-yl)-2,2,2-trifluoroacetamide
Overview
Description
N-(3-Cyano-4,5-diphenylfuran-2-yl)-2,2,2-trifluoroacetamide is a complex organic compound with a unique structure that includes a furan ring substituted with cyano and diphenyl groups, and a trifluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-4,5-diphenylfuran-2-yl)-2,2,2-trifluoroacetamide typically involves multi-step organic reactionsThe final step involves the acylation with trifluoroacetic anhydride to form the trifluoroacetamide moiety .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyano-4,5-diphenylfuran-2-yl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The trifluoroacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the cyano group yields amines .
Scientific Research Applications
N-(3-Cyano-4,5-diphenylfuran-2-yl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Cyano-4,5-diphenylfuran-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit essential enzymes in microbial cells, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(3-Cyano-4,5-diphenyl-2-furyl)-2-phenoxyacetamide
- N-(3-Cyano-4,5-diphenyl-furan-2-yl)-2-(2,6-dimethyl-phenoxy)-acetamide
- 3-Cyano-4,5-diphenylfuran-2-carboxamides
Uniqueness
N-(3-Cyano-4,5-diphenylfuran-2-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide moiety, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(3-cyano-4,5-diphenylfuran-2-yl)-2,2,2-trifluoroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2O2/c20-19(21,22)18(25)24-17-14(11-23)15(12-7-3-1-4-8-12)16(26-17)13-9-5-2-6-10-13/h1-10H,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTJLYPXUOTKBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)C(F)(F)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501188765 | |
Record name | N-(3-Cyano-4,5-diphenyl-2-furanyl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501188765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332404-39-4 | |
Record name | N-(3-Cyano-4,5-diphenyl-2-furanyl)-2,2,2-trifluoroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332404-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Cyano-4,5-diphenyl-2-furanyl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501188765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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